

# Chemical structure and properties of P7170 compound

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## Compound of Interest

Compound Name: P7170

Cat. No.: B609811

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An In-depth Technical Guide to the Chemical Structure and Properties of **P7170**

## Introduction

**P7170** is a novel, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) complexes (mTORC1 and mTORC2) and Activin A receptor type II-like kinase 1 (ALK1).[1] This distinctive profile confers both potent anti-tumor and anti-angiogenic properties, positioning **P7170** as a promising candidate for cancer therapy.[1] Developed by Piramal Enterprises Ltd., **P7170** has demonstrated significant efficacy in preclinical models and has entered Phase I clinical trials.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **P7170**.

## Chemical Structure and Properties

**P7170** is a complex heterocyclic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of **P7170**

Property	Value
IUPAC Name	8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-ylidene-cyanamide
Molecular Formula	C <sub>21</sub> H <sub>16</sub> F <sub>3</sub> N <sub>9</sub>
Molecular Weight	451.42 g/mol
CAS Number	1799702-72-9
Appearance	Not specified in available literature
Solubility	Soluble in DMSO
SMILES Code	<chem>CC1=C(N(C2=C1N=C3C(=C(C=N3)C(F)(F)F)N)C4=CC=C(C=N4)C(C)(C)C#N)N=C(N)C#N</chem>

## Synthesis of P7170

The chemical synthesis of **P7170** is detailed in patent WO-2012007926A1. While the full, step-by-step synthesis protocol from the patent is extensive, it generally involves the construction of the complex multi-ring system through a series of organic reactions, culminating in the final active compound. Researchers are directed to this patent for a detailed description of the synthetic route.

## Mechanism of Action and Signaling Pathways

**P7170** exerts its anti-cancer effects through the simultaneous inhibition of the PI3K/AKT/mTOR and ALK1 signaling pathways.

## Inhibition of mTORC1 and mTORC2

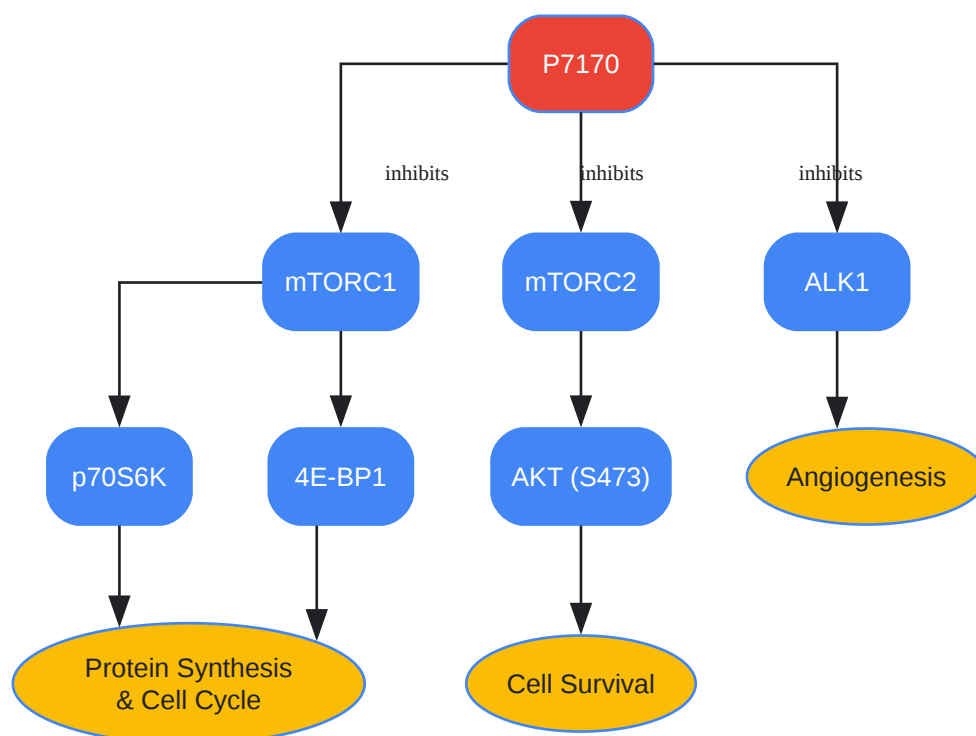
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in various cancers. **P7170** is a potent inhibitor of both mTORC1 and mTORC2.

- **mTORC1 Inhibition:** By inhibiting mTORC1, **P7170** blocks the phosphorylation of its key downstream effectors, p70S6K and 4E-BP1. This leads to the suppression of protein synthesis and cell cycle progression.
- **mTORC2 Inhibition:** **P7170**'s inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473 (pAKT S473), a crucial step for full AKT activation. This further dampens the pro-survival signaling within the cancer cell.

## Inhibition of ALK1

ALK1, a member of the TGF- $\beta$  receptor superfamily, is predominantly expressed on endothelial cells and plays a crucial role in angiogenesis. By inhibiting ALK1, **P7170** disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis. This anti-angiogenic activity is a key differentiator for **P7170** compared to other mTOR inhibitors.<sup>[1]</sup>

Below is a diagram illustrating the signaling pathways targeted by **P7170**.



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### **P7170** Signaling Pathway Inhibition

## Preclinical Data

**P7170** has demonstrated potent activity in a range of preclinical studies.

## In Vitro Activity

**P7170** exhibits strong inhibitory effects on the proliferation of various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of **P7170**

Assay Type	Target/Cell Line	IC50 (nmol/L)
Enzymatic Assay	mTOR	4.4
ALK1	47	12.4
PI3K $\alpha$	2.2	
PI3K $\beta$	176	
PI3K $\gamma$	203	
PI3K $\delta$	4	
Cell-Based Assay	pAKT (S473) Inhibition (PC3 cells)	12.4
pS6 (S235/236) Inhibition (PC3 cells)	2.7	2 - 22
Cell Growth Inhibition	Prostate (PC3)	
Ovarian (A2780)	2 - 22	
Colon (HCT116)	2 - 22	
Renal (786-O)	2 - 22	

Data compiled from Molecular Cancer Therapeutics, 2015, 14(5), 1095-106.[1]

## In Vivo Efficacy

In mouse xenograft models, orally administered **P7170** showed significant, dose-dependent tumor growth inhibition across a broad range of human tumor types at doses of 10 to 20 mg/kg. [\[1\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are summarized below.

### Western Blot Analysis

- **Cell Treatment and Lysis:** Cancer cells were seeded, serum-starved, and then treated with varying concentrations of **P7170** or control compounds. After treatment, cells were stimulated with serum, harvested, and lysed in a suitable lysis buffer.
- **Protein Quantification:** Protein concentration in the lysates was determined using a standard protein assay.
- **Electrophoresis and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6), followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

### HUVEC Tube Formation Assay

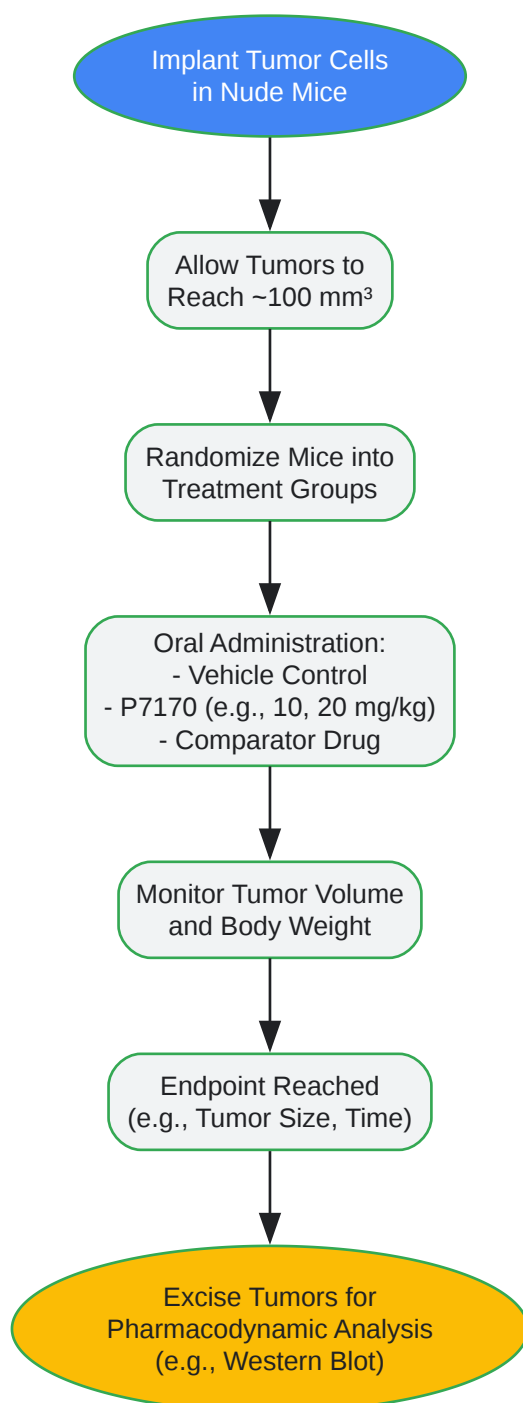
- **Preparation:** Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto a layer of Matrigel in a 96-well plate.
- **Treatment:** Cells were treated with different concentrations of **P7170** or control compounds.
- **Incubation:** The plate was incubated to allow for the formation of capillary-like structures (tubes).

- Analysis: Tube formation was visualized and quantified by microscopy. The extent of tube formation is an indicator of angiogenic potential.

## In Vivo Matrigel Plug Assay

- Preparation: Nude mice were subcutaneously injected with Matrigel containing pro-angiogenic factors such as VEGF.
- Treatment: Mice were orally administered with **P7170** or a vehicle control.
- Analysis: After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation within the plugs was quantified, often by measuring hemoglobin content.

Below is a workflow diagram for a typical in vivo xenograft study with **P7170**.



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### In Vivo Xenograft Study Workflow

## Conclusion

**P7170** is a novel and potent dual inhibitor of the mTOR and ALK1 signaling pathways. Its ability to concurrently suppress tumor cell proliferation and angiogenesis gives it a unique and

powerful mechanism of action. The preclinical data strongly support its continued investigation as a promising therapeutic agent for a variety of cancers. The ongoing Phase I clinical trials will be critical in determining its safety and efficacy in human patients.

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## References

- 1. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)